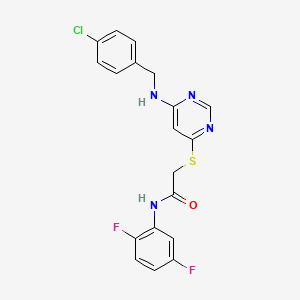

![molecular formula C21H19F3N2 B2396959 1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-44-2](/img/structure/B2396959.png)

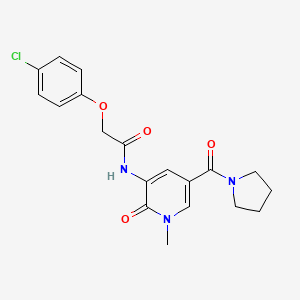

1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of quinoline, a class of organic compounds with a double-ring structure, one of which is a benzene ring and the other is a pyridine ring . The compound has a trifluoromethyl group attached to it, which can significantly alter its properties .

Synthesis Analysis

The synthesis of such compounds often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A variety of synthetic methods exploiting these reactions have been considered .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. They can undergo a variety of reactions, including cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Scientific Research Applications

Synthesis and Derivative Formation

Pyrroloquinoline derivatives have been synthesized through various methods, indicating the versatility of these compounds in chemical synthesis. For example, Kobayashi et al. (1998) achieved the synthesis of pyrrolo[1,2-a]quinoxaline derivatives through Lewis acid-catalyzed reactions, showcasing the reactivity of these compounds under catalytic conditions (Kobayashi et al., 1998). Additionally, Molina et al. (1993) described the condensation of ethyl azidoacetate with 4-formylquinolines to prepare ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates, illustrating another synthetic route for pyrroloquinoline derivatives (Molina et al., 1993).

Structural and Biological Activity

Research on pyrroloquinoline derivatives also extends into their structural analysis and biological activities. Shishkina et al. (2018) identified polymorphic modifications of a pyrroloquinoline derivative with diuretic properties, highlighting its potential as a hypertension remedy (Shishkina et al., 2018). The structural diversity of these compounds allows for significant pharmacological exploration, as evidenced by Paris et al. (1995), who synthesized and evaluated pyrrolo[3,2,1-ij]quinoline derivatives for their inhibitory properties against histamine, platelet-activating factor, and leukotrienes, suggesting potential therapeutic applications in asthma (Paris et al., 1995).

Catalysis and Functionalization

The catalytic functionalization of pyrroloquinolines represents another significant area of interest. For instance, Le et al. (2021) developed a method for the selective chlorination and bromination of pyrrolo[1,2-a]quinoxalines, opening avenues for further diversification of these compounds (Le et al., 2021).

Anticancer Activity

Quinoline and its derivatives, including pyrroloquinolines, have been acknowledged for their anticancer activities. Solomon and Lee (2011) reviewed the anticancer activities of quinoline compounds, detailing their mechanisms of action and the synthetic versatility that allows the generation of structurally diverse derivatives with potent anticancer activities (Solomon & Lee, 2011).

Properties

IUPAC Name |

1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydropyrrolo[3,2-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2/c1-3-14-7-9-15(10-8-14)26-12-11-16-13(2)25-19-17(20(16)26)5-4-6-18(19)21(22,23)24/h4-10H,3,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABYUKQGTPTMAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CCC3=C(N=C4C(=C32)C=CC=C4C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

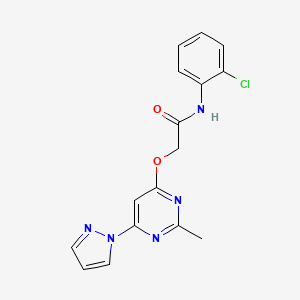

![ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2396876.png)

![N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide](/img/structure/B2396880.png)

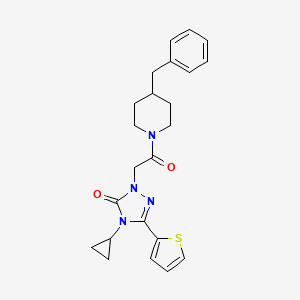

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2396885.png)

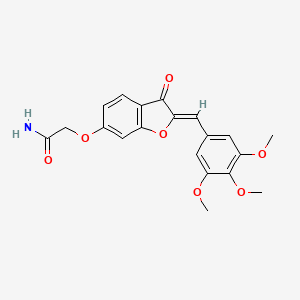

![N-[4-(acetylsulfamoyl)phenyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396887.png)

![[4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2396889.png)

![3-[(Cyclohexylcarbamoyl)amino]propanoic acid](/img/structure/B2396894.png)

![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide](/img/structure/B2396896.png)